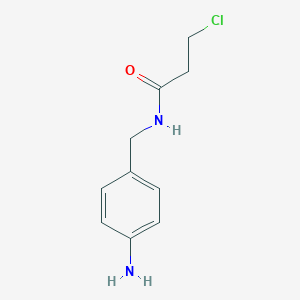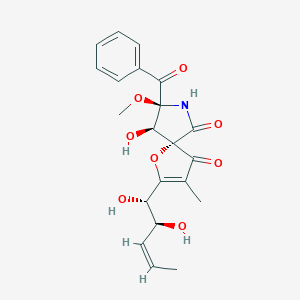
Pyrophosphoric acid, copper salt
Overview
Description
Pyrophosphoric acid, copper salt, is a compound formed from the reaction of pyrophosphoric acid and copper ionsIt is colorless, odorless, and highly soluble in water, diethyl ether, and ethyl alcohol . The copper salt of pyrophosphoric acid is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrophosphoric acid, copper salt, typically involves the reaction of copper sulfate with potassium pyrophosphate. The reaction is carried out at a pH of 5.0, resulting in the precipitation of copper pyrophosphate . The precipitated copper pyrophosphate is then dissolved in potassium pyrophosphate in a weight ratio of 1:4 for maximum efficiency .
Industrial Production Methods: In industrial settings, the preparation of this compound, involves the optimization of various parameters such as the anode to cathode area ratio, pH, temperature, and cathode current density. For instance, a pH of 5.0, temperature of 55°C, and a cathode current density of 0.8 A/dm² are used to achieve bright and adherent copper electroplates .
Chemical Reactions Analysis
Types of Reactions: Pyrophosphoric acid, copper salt, undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation reactions, forming copper(II) ions.
Reduction: Copper(II) ions can be reduced back to copper(I) or elemental copper under appropriate conditions.
Substitution: The pyrophosphate group can participate in substitution reactions, where other ligands replace the pyrophosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia or ethylenediamine can replace the pyrophosphate group under controlled conditions.
Major Products Formed:
Oxidation: Copper(II) pyrophosphate.
Reduction: Copper(I) pyrophosphate or elemental copper.
Substitution: Complexes with different ligands replacing the pyrophosphate group.
Scientific Research Applications
Pyrophosphoric acid, copper salt, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Utilized in diagnostic assays for detecting pyrophosphate and alkaline phosphatase activity.
Mechanism of Action
The mechanism of action of pyrophosphoric acid, copper salt, involves the interaction of copper ions with various molecular targets. In biological systems, copper ions can inhibit or activate enzymes by binding to their active sites. For example, copper ions can inhibit alkaline phosphatase by coordinating with the enzyme’s active site, preventing the hydrolysis of pyrophosphate . In industrial applications, the copper ions facilitate the deposition of copper on substrates through electrochemical processes .
Comparison with Similar Compounds
Phosphoric Acid, Copper Salt: Similar in structure but contains orthophosphate instead of pyrophosphate.
Polyphosphoric Acid, Copper Salt: Contains longer chains of phosphate groups compared to pyrophosphoric acid.
Hypophosphorous Acid, Copper Salt: Contains hypophosphite ions instead of pyrophosphate.
Uniqueness: Pyrophosphoric acid, copper salt, is unique due to its specific pyrophosphate group, which provides distinct chemical properties such as higher solubility and reactivity compared to orthophosphate and polyphosphate salts . Its ability to form stable complexes with various ligands makes it valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
copper;phosphono dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAYGBGVLEKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4O7P2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Diphosphoric acid, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10102-90-6 | |
| Record name | Copper(II) pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)


